molecular formula C24H29N3O4 B2704742 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-95-5

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2704742
CAS No.: 618877-95-5
M. Wt: 423.513
InChI Key: AYLAULNEYBOWAR-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, often referred to as DEEP-Pyrrol, is a synthetic derivative that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

DEEP-Pyrrol has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H28N2O3C_{21}H_{28}N_2O_3, with a molecular weight of approximately 356.46 g/mol. The compound features a pyrrolone core, which is known for its diverse pharmacological properties.

Research indicates that DEEP-Pyrrol exhibits multiple mechanisms of action, primarily through the modulation of cellular signaling pathways:

  • Inhibition of Cell Proliferation : DEEP-Pyrrol has shown significant inhibitory effects on the proliferation of various cancer cell lines. It appears to induce apoptosis in these cells by activating intrinsic apoptotic pathways.
  • Antioxidant Activity : The compound has been identified as a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : DEEP-Pyrrol demonstrates anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of DEEP-Pyrrol on several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound exhibited IC50 values ranging from 10 to 30 µM across these cell lines, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
PC-320Cell cycle arrest
A54925ROS generation

In Vivo Studies

Animal model studies further support the efficacy of DEEP-Pyrrol. In a murine model of breast cancer, treatment with DEEP-Pyrrol resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at doses of 50 mg/kg body weight daily for four weeks.

Case Studies

  • Breast Cancer Model : A study published by Fayad et al. highlighted the use of DEEP-Pyrrol in multicellular spheroid models, demonstrating enhanced penetration and cytotoxicity compared to traditional therapies. The results indicated a synergistic effect when combined with standard chemotherapeutic agents.
  • Neuroprotection : Another investigation revealed that DEEP-Pyrrol could protect neuronal cells from oxidative damage induced by neurotoxins, suggesting its potential application in neurodegenerative diseases.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-5-26(6-2)13-14-27-21(18-9-7-8-12-25-18)20(23(29)24(27)30)22(28)17-10-11-19(31-4)16(3)15-17/h7-12,15,21,28H,5-6,13-14H2,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOXRNFKOBAMMI-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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